

Gabapentin Related Compound E: A Deep Dive into its Discovery, Synthesis, and Significance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Carboxycyclohexaneacetic acid*

Cat. No.: *B195815*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gabapentin, a widely prescribed anticonvulsant and analgesic, undergoes rigorous purity assessments to ensure its safety and efficacy. Among the spectrum of potential impurities, Gabapentin Related Compound E holds a significant place in quality control and regulatory considerations. This technical guide provides an in-depth exploration of the discovery, history, and synthetic pathways of Gabapentin Related Compound E, offering valuable insights for researchers and professionals in drug development and analytical chemistry.

Gabapentin Related Compound E, chemically known as 1-(Carboxymethyl)cyclohexanecarboxylic acid or Gabapentin Diacid, is a dicarboxylic acid that is structurally related to the active pharmaceutical ingredient (API) Gabapentin.^{[1][2]} It is recognized as a process-related impurity, meaning it can form during the synthesis of Gabapentin. Both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) list it as a specified impurity, underscoring its importance in the quality assessment of Gabapentin drug products.^{[3][4]}

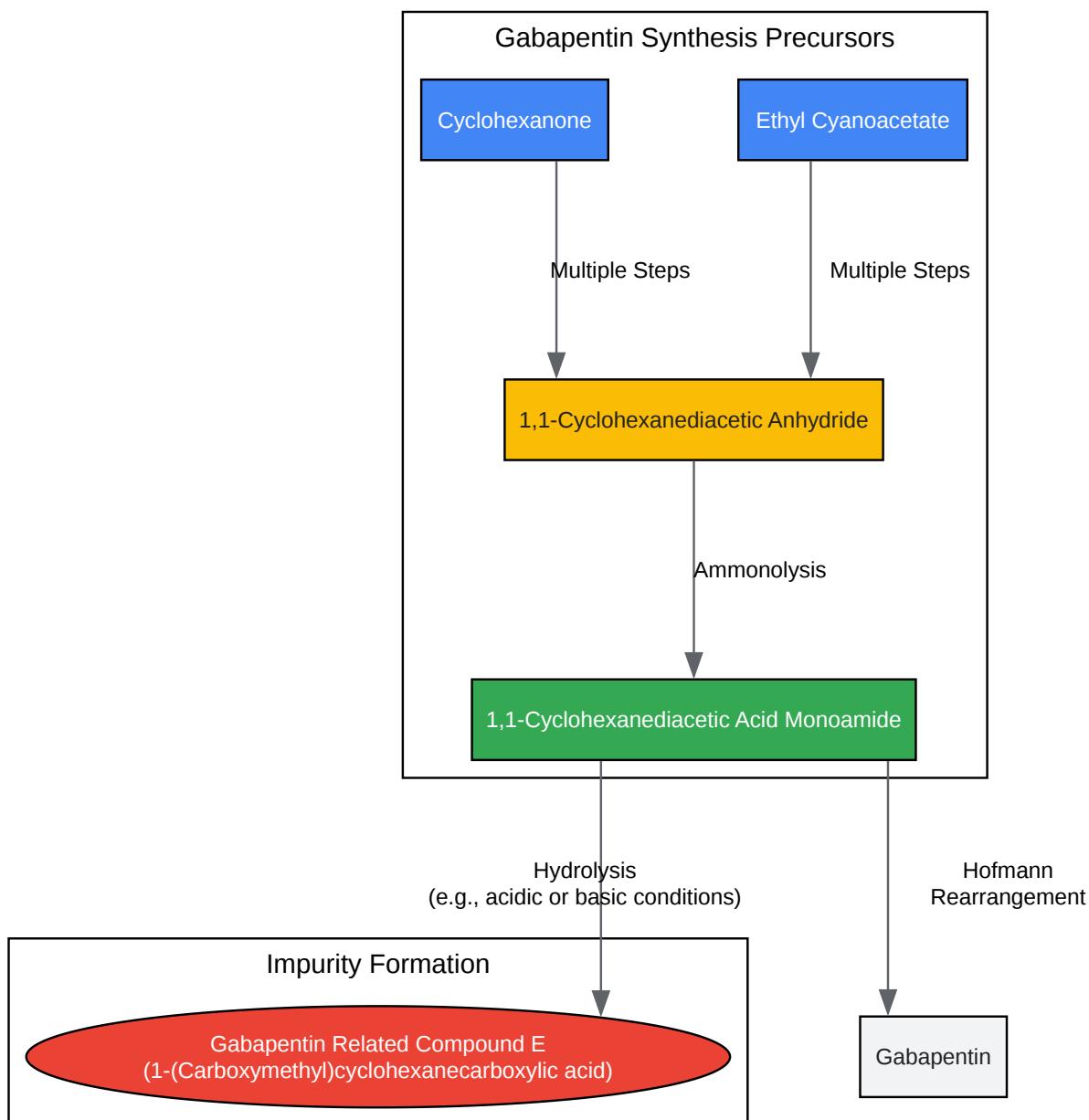
Discovery and History

The formal documentation of Gabapentin Related Compound E as a specified impurity is linked to the establishment of comprehensive quality standards for Gabapentin by regulatory bodies like the USP and EP. While the exact first observation in a laboratory setting is not readily

available in public literature, its inclusion in these official pharmacopoeias marks its formal "discovery" as a critical quality attribute for Gabapentin. The European Pharmacopoeia, an intergovernmental body responsible for quality standards of medicines in Europe, provides reference standards for Gabapentin impurities, including Compound E, for use in official testing methods.^[5] Similarly, the USP provides certified reference materials for Gabapentin Related Compound E.^{[3][4]} The history of Compound E is therefore intertwined with the evolution of analytical methods capable of detecting and quantifying impurities in pharmaceutical products at very low levels.

Physicochemical and Analytical Data

A summary of the key quantitative data for Gabapentin Related Compound E is presented in the table below, facilitating easy comparison and reference.


Property	Value	Reference
Chemical Name	1-(Carboxymethyl)cyclohexanecarboxylic acid	[1][2]
Synonyms	Gabapentin Diacid, Gabapentin USP Related Compound E, Gabapentin EP Impurity E	[1][2]
CAS Number	67950-95-2	[1][2]
Molecular Formula	C ₉ H ₁₄ O ₄	[2]
Molecular Weight	186.21 g/mol	[2]
Appearance	White to off-white solid	
Melting Point	130-132 °C	
Solubility	Slightly soluble in water	
Storage Temperature	2-8°C	[3]

Formation and Synthesis

Gabapentin Related Compound E is primarily formed as a by-product during the synthesis of Gabapentin. The most common synthetic routes for Gabapentin involve the intermediate 1,1-cyclohexanedicetic acid monoamide. Gabapentin Related Compound E is the corresponding diacid, which can be formed through the hydrolysis of this monoamide intermediate.

The following diagram illustrates a plausible pathway for the formation of Gabapentin Related Compound E during the synthesis of Gabapentin.

Formation Pathway of Gabapentin Related Compound E

[Click to download full resolution via product page](#)

Caption: Formation of Gabapentin Related Compound E from precursors in Gabapentin synthesis.

Experimental Protocols

While a specific, detailed, and publicly available experimental protocol for the direct synthesis of Gabapentin Related Compound E for its use as a reference standard is not extensively published in peer-reviewed journals, its synthesis can be inferred from the general principles of organic chemistry and patent literature describing the synthesis of Gabapentin and its intermediates. A key method involves the hydrolysis of 1,1-cyclohexanedicarboxylic acid monoamide.

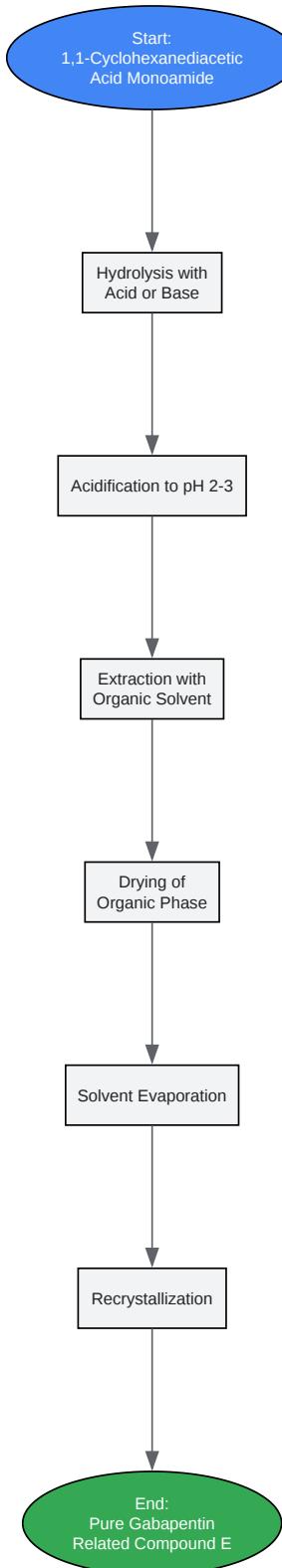
Protocol: Synthesis of 1,1-Cyclohexanedicarboxylic Acid (Gabapentin Related Compound E) via Hydrolysis of 1,1-Cyclohexanedicarboxylic Acid Monoamide

This protocol is a generalized procedure based on established chemical principles, as a specific peer-reviewed protocol for the impurity synthesis is not readily available.

Materials:

- 1,1-Cyclohexanedicarboxylic acid monoamide
- Aqueous solution of a strong acid (e.g., Hydrochloric acid) or a strong base (e.g., Sodium hydroxide)
- Organic solvent for extraction (e.g., Ethyl acetate)
- Drying agent (e.g., Anhydrous sodium sulfate)
- Rotary evaporator
- Standard laboratory glassware

Procedure:

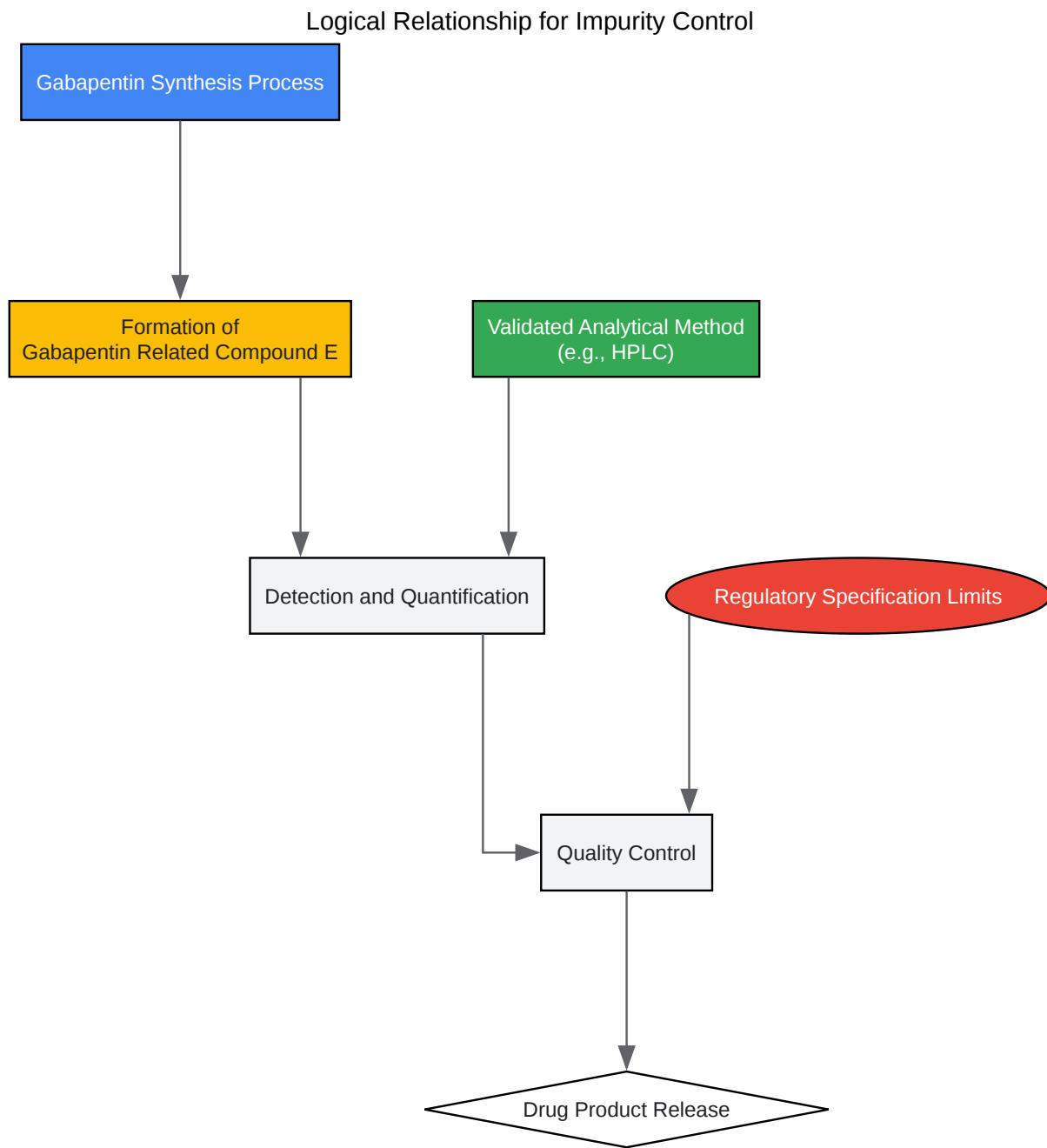

- **Hydrolysis:** Dissolve 1,1-cyclohexanedicarboxylic acid monoamide in an excess of an aqueous acidic or basic solution. The reaction mixture is then heated under reflux for a period sufficient to ensure complete hydrolysis of the amide group to a carboxylic acid. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Acidification/Neutralization:** If the hydrolysis was carried out under basic conditions, the reaction mixture is cooled to room temperature and then acidified with a strong acid (e.g.,

concentrated HCl) to a pH of approximately 2-3. This protonates the carboxylate to form the free dicarboxylic acid, which may precipitate out of the solution. If hydrolysis was under acidic conditions, the mixture is cooled.

- Extraction: The aqueous solution is then extracted multiple times with a suitable organic solvent, such as ethyl acetate, to transfer the dicarboxylic acid into the organic phase.
- Drying and Evaporation: The combined organic extracts are dried over an anhydrous drying agent like sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The resulting crude solid of 1-(Carboxymethyl)cyclohexanecarboxylic acid can be further purified by recrystallization from an appropriate solvent system to yield the pure compound.

The following diagram outlines the general workflow for this synthesis.

Experimental Workflow for Synthesis of Gabapentin Related Compound E


[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of Gabapentin Related Compound E.

Signaling Pathways and Biological Relevance

As an impurity, Gabapentin Related Compound E is not expected to have a therapeutic effect or a designated signaling pathway of its own. Its primary relevance is in the context of pharmaceutical quality and safety. The presence of impurities in a drug product can potentially affect its stability, bioavailability, and could, in some cases, have unintended pharmacological or toxicological effects. Therefore, the focus of research on this compound is on its detection, quantification, and control during the manufacturing process of Gabapentin, rather than on its biological activity.

The logical relationship for the control of this impurity is outlined in the following diagram.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the control of Gabapentin Related Compound E.

Conclusion

Gabapentin Related Compound E, or 1-(Carboxymethyl)cyclohexanecarboxylic acid, is a critical process-related impurity in the manufacturing of Gabapentin. Its discovery is rooted in the advancement of analytical techniques and the establishment of stringent pharmacopeial standards. Understanding its formation through the hydrolysis of the 1,1-cyclohexanediamic acid monoamide intermediate is crucial for developing robust manufacturing processes that minimize its presence in the final drug product. The availability of certified reference standards and validated analytical methods enables the precise control of this impurity, ensuring the quality, safety, and efficacy of Gabapentin for patients worldwide. This guide has provided a comprehensive overview of the core technical aspects of Gabapentin Related Compound E, serving as a valuable resource for professionals in the pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5.imimg.com [5.imimg.com]
- 2. refsyn.com [refsyn.com]
- 3. Gabapentin Related Compound E Pharmaceutical Secondary Standard; Certified Reference Material 67950-95-2 [sigmaaldrich.com]
- 4. store.usp.org [store.usp.org]
- 5. crs.edqm.eu [crs.edqm.eu]
- To cite this document: BenchChem. [Gabapentin Related Compound E: A Deep Dive into its Discovery, Synthesis, and Significance]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b195815#gabapentin-related-compound-e-discovery-and-history>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com